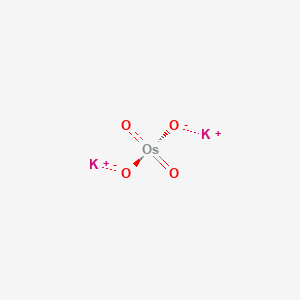
Potassiumdioxidodioxoosmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassiumdioxidodioxoosmium is a complex compound that combines potassium, oxygen, and osmium It is known for its unique chemical properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassiumdioxidodioxoosmium typically involves the reaction of osmium tetroxide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{OsO}_4 + 2 \text{KOH} \rightarrow \text{K}_2[\text{OsO}_4(\text{OH})_2] ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Potassiumdioxidodioxoosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of osmium, while reduction reactions may yield lower oxidation states.
Scientific Research Applications
Potassiumdioxidodioxoosmium has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific molecular pathways.
Industry: It is used in industrial processes that require precise control of oxidation states and catalytic activity.
Mechanism of Action
The mechanism of action of Potassiumdioxidodioxoosmium involves its ability to interact with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with biomolecules are of particular interest in medical research, where it may influence specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassiumdioxidodioxoosmium include other osmium-based compounds, such as osmium tetroxide and potassium osmate. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of potassium, oxygen, and osmium, which gives it distinct chemical properties
Properties
Molecular Formula |
K2O4Os |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
InChI Key |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




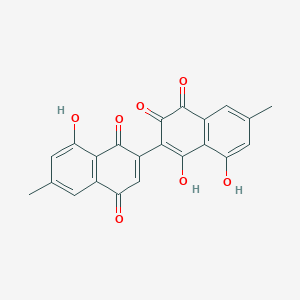


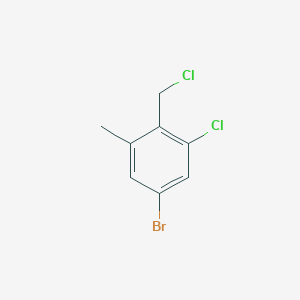
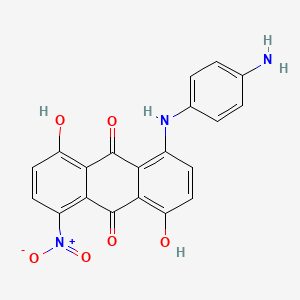
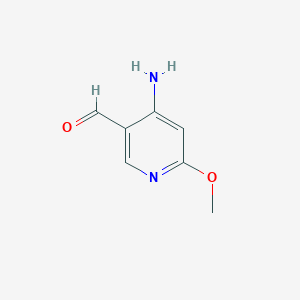
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
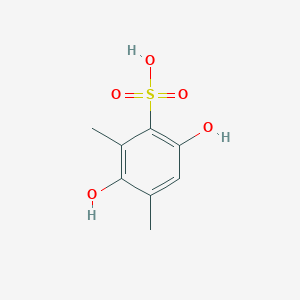
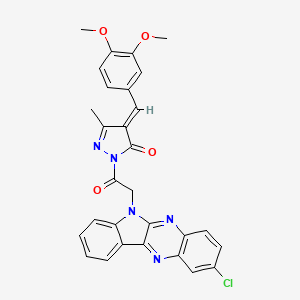
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

